molecular formula C22H34O4 B13852181 n-Heptyl 1-Ethylpentyl Phthalate

n-Heptyl 1-Ethylpentyl Phthalate

Cat. No.: B13852181
M. Wt: 362.5 g/mol
InChI Key: LQAQFECRFDVUAQ-UHFFFAOYSA-N
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Description

n-Heptyl 1-Ethylpentyl Phthalate is a chemical compound belonging to the phthalate ester family. It is known for its use as a plasticizer, which imparts flexibility and softness to polyvinyl chloride (PVC) products. The molecular formula of this compound is C22H34O4, and it has a molecular weight of 362.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Heptyl 1-Ethylpentyl Phthalate is synthesized through the esterification of phthalic anhydride with n-heptyl alcohol and 1-ethylpentyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain this compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride, n-heptyl alcohol, and 1-ethylpentyl alcohol, are fed into a reactor equipped with a distillation column. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. The product is then subjected to further purification steps, such as vacuum distillation, to remove any impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

n-Heptyl 1-Ethylpentyl Phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phthalic acid, n-heptyl alcohol, and 1-ethylpentyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Substituted phthalate esters.

Scientific Research Applications

n-Heptyl 1-Ethylpentyl Phthalate is widely used in scientific research due to its properties as a plasticizer. Some of its applications include:

Mechanism of Action

n-Heptyl 1-Ethylpentyl Phthalate exerts its effects by interacting with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. These receptors play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation. By binding to PPARs, this compound can modulate the expression of target genes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Di-n-butyl phthalate: Another phthalate ester used as a plasticizer.

    Di-2-ethylhexyl phthalate: A widely used plasticizer with similar applications.

    Diisononyl phthalate: An alternative plasticizer with lower toxicity.

Uniqueness

n-Heptyl 1-Ethylpentyl Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its combination of n-heptyl and 1-ethylpentyl groups provides a balance of flexibility and stability, making it suitable for various applications .

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

2-O-heptan-3-yl 1-O-heptyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-4-7-9-10-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18(6-3)14-8-5-2/h11-12,15-16,18H,4-10,13-14,17H2,1-3H3

InChI Key

LQAQFECRFDVUAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(CC)CCCC

Origin of Product

United States

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